4,6-Difluoro-2-methyl-1H-benzo[d]imidazole
Overview
Description
“4,6-Difluoro-2-methyl-1H-benzo[d]imidazole” is a chemical compound that is part of the imidazole family . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of a 4-halo-2-methyl-1H-benzo[d]imidazole-6-carboxylate or 4-halo-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid amide compound with (S) -5, 7-difluoro-3, 4-dihydro-2H-chromene-4-ol in the presence of copper reagent/base/additive/solvent .Scientific Research Applications
Benzimidazole Derivatives in Medicinal Chemistry
Benzimidazole and its derivatives, including 4,6-Difluoro-2-methyl-1H-benzo[d]imidazole, are a critical pharmacophore in medicinal chemistry, recognized for their wide array of pharmacological functions. These compounds are key in the synthesis of new therapeutic agents with improved efficacy and lower toxicity. Mannich base benzimidazole derivatives, for instance, exhibit medicinal applications such as antibacterial, anthelmintic, antifungal, anti-inflammatory, antiviral, analgesic, and anti-convulsant properties. The versatility of the Mannich reaction in organic synthesis allows for the creation of a plethora of drug molecules, making benzimidazole derivatives a vital component in the pharmaceutical sector (Vasuki et al., 2021).
Therapeutic Potential and Pharmacological Activities
Benzimidazole derivatives are prominent in the design and synthesis of new therapeutic compounds due to their pharmacological properties. The existence of the benzimidazole core in various groups of biological agents, including antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant, and depressants, underscores its importance as a scaffold for the development of newer therapeutic agents. The structural diversity and pharmacological activity of benzimidazole-based compounds continue to be a focal point in medicinal chemistry, leading to the discovery and development of drugs with significant biological activity (Babbar et al., 2020).
Corrosion Inhibition Properties
Beyond medicinal applications, certain benzimidazole derivatives, closely related to this compound, have been noted for their corrosion inhibition properties. For instance, tolyltriazole, a derivative with a similar structure, has been used as an inhibitor for copper and brass in various corrosive environments, showcasing the chemical versatility and utility of benzimidazole derivatives in industrial applications (Walker, 1976).
Applications in Central Nervous System Acting Drugs
The conversion of benzimidazoles into more potent central nervous system (CNS) acting drugs signifies another pivotal application. The diverse CNS properties and the potential of modifying them to create potent CNS drugs emphasize the significance of benzimidazole derivatives in addressing neurological disorders. The presence of heteroatoms such as nitrogen, oxygen, and sulfur in these compounds confers a range of pharmacological activities, further establishing the relevance of benzimidazole derivatives in therapeutic domains (Saganuwan, 2020).
Properties
IUPAC Name |
4,6-difluoro-2-methyl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2/c1-4-11-7-3-5(9)2-6(10)8(7)12-4/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQYTBKFUCHTOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681998 | |
Record name | 4,6-Difluoro-2-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874814-18-3 | |
Record name | 4,6-Difluoro-2-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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